1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 6-aminopyridine with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction conditions often require a catalyst, such as copper iodide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of green chemistry approaches, such as using water as a solvent and avoiding toxic reagents, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Exhibits unique chemical structure and versatility, with applications in materials science and pharmaceuticals.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A novel PI3K/mTOR inhibitor with enhanced antitumor efficacy.
Uniqueness: 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one stands out due to its specific combination of pyridine and benzimidazole rings, which confer unique electronic and steric properties. These properties make it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
1956306-67-4 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H10N4O/c13-11-6-5-8(7-14-11)16-10-4-2-1-3-9(10)15-12(16)17/h1-7H,(H2,13,14)(H,15,17) |
InChI Key |
QMKJPYLEXYEPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CN=C(C=C3)N |
Origin of Product |
United States |
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